molecular formula C13H10N2NaO6S B1146792 Mordant Yellow 10 CAS No. 6054-99-5

Mordant Yellow 10

Cat. No.: B1146792
CAS No.: 6054-99-5
M. Wt: 345.28 g/mol
InChI Key: HWLCMAGFIWJSCJ-UHFFFAOYSA-N
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Description

Mordant Yellow 10 (MY10), also known as Acid Chrome Yellow GG (CI 14010), is a synthetic azo dye with the molecular formula C₁₃H₈N₂Na₂O₆S and CAS RN 6054-99-5 . It belongs to the sulfonated azo dye class, characterized by a diazo (-N=N-) group linking aromatic rings. MY10 is classified as a mordant dye, requiring metal ions (e.g., Fe²⁺, Al³⁺) to form stable coordination complexes with textile fibers, enhancing colorfastness . Its primary application is in dyeing wool, silk, and cellulose-based fabrics, producing yellow to dark yellow shades depending on the mordant used .

Preparation Methods

Laboratory-Scale Synthesis

The synthesis of Mordant Yellow 10 follows a classical azo coupling reaction, involving diazotization and coupling steps. A detailed protocol, as demonstrated in a practical laboratory setting, proceeds as follows:

Diazotization of Sulfanilic Acid

Sulfanilic acid (4-aminobenzenesulfonic acid) is neutralized with potassium hydroxide (KOH) to form its water-soluble potassium salt. This intermediate is then diazotized using sodium nitrite (NaNO₂) in an acidic medium (HCl) at 0–5°C to prevent premature decomposition1 . The diazonium salt forms as a milky suspension, stabilized by maintaining sub-4°C temperatures to avoid explosive side reactions1 .

Critical Parameters:

  • Temperature: Strictly ≤5°C to prevent diazonium salt degradation1.

  • Acid Concentration: Excess HCl ensures protonation of the amine group, facilitating nitrosation .

Coupling with Salicylic Acid

The diazonium salt is coupled with the potassium salt of salicylic acid (2-hydroxybenzoic acid) under alkaline conditions (pH 9–11). The electrophilic diazonium ion attacks the electron-rich para position of the phenolic hydroxyl group, forming the azo bond . The reaction mixture turns deep red, indicating successful coupling1.

Key Observations:

  • Color Transition: Initial yellow sulfanilic acid solution transitions to red upon coupling1.

  • Side Reactions: Minor side products may form if pH deviates from optimal ranges .

Isolation and Purification

The crude dye is precipitated by acidifying the reaction mixture with HCl, converting the water-soluble potassium salt to the free acid form. The product is filtered, washed, and recrystallized from hot water to yield shiny needle-like crystals1 .

Yield and Purity:

  • Laboratory Yield: ~40% after recrystallization1.

  • Purity Indicators: Melting point >284°C (decomposition), solubility in DMSO and methanol .

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while optimizing cost and efficiency. Key differences include reagent selection and purification techniques.

Raw Materials and Scale-Up

Industrial processes use sodium p-aminobenzenesulfonate and salicylic acid as primary reactants. Sulfuric acid replaces HCl for cost-effectiveness, and sodium carbonate adjusts pH during coupling .

Typical Quantities (Per Ton of Dye):

Raw MaterialQuantity (kg)
Sodium p-aminobenzenesulfonate360
Salicylic acid270
Sodium nitrite130
Sulfuric acid (100%)200
Soda ash520

Process Optimization

  • Temperature Control: Jacketed reactors maintain 0–10°C during diazotization .

  • Salting Out: Sodium chloride precipitates the dye, reducing energy costs compared to recrystallization .

  • Drying: Spray drying or vacuum drying produces a uniform powder suitable for commercial use .

Industrial Yield: ~60–70%, attributed to efficient recovery and reduced solvent use .

Reaction Mechanism and Kinetic Analysis

Diazotization Pathway

The reaction proceeds via nitrosation of the primary amine group:

  • Protonation: Sulfanilic acid’s amine group reacts with HCl to form a nitrous acid-accepting intermediate .

  • Nitrosation: NaNO₂ generates HNO₂, which nitrosates the amine to form a diazonium ion .

Ar-NH2+HNO2+H+Ar-N2++2H2O\text{Ar-NH}2 + \text{HNO}2 + \text{H}^+ \rightarrow \text{Ar-N}2^+ + 2\text{H}2\text{O}

Coupling Reaction

The diazonium ion acts as an electrophile, attacking the deprotonated phenolic oxygen of salicylic acid’s potassium salt. The reaction is pH-dependent, requiring alkaline conditions to activate the coupling component .

Ar-N2++SalicylateAr-N=N-Salicylate+H+\text{Ar-N}_2^+ + \text{Salicylate}^- \rightarrow \text{Ar-N=N-Salicylate} + \text{H}^+

Kinetic Considerations:

  • Rate-Limiting Step: Diazotization, due to temperature and acidity constraints .

  • Side Reactions: Oxidative degradation of diazonium salts at elevated temperatures1.

Process Optimization and Troubleshooting

Critical Parameters

ParameterOptimal RangeEffect of Deviation
Diazotization pH1–2 (HCl medium)Incomplete diazotization if >3
Coupling pH9–11Reduced yield if <8 or >12
Reaction Temperature0–5°C (diazotization)Explosive decomposition if >10°C1

Common Issues and Solutions

  • Low Yield: Caused by inadequate cooling or premature acidification. Remedy: Reinforce ice baths and monitor pH during coupling1.

  • Impurity Formation: Result of residual nitrite ions. Add urea to decompose excess HNO₂ .

Characterization and Quality Control

Physicochemical Properties

PropertyValue
Melting Point>284°C (decomposition)
SolubilitySlight in H₂O, DMSO, methanol
λmax (UV-Vis)370–400 nm

Analytical Techniques

  • FT-IR: Peaks at 1600 cm⁻¹ (C=N stretch), 1150 cm⁻¹ (S=O stretch) .

  • ¹H-NMR: δ 7.5–8.5 ppm (aromatic protons), δ 12.5 ppm (phenolic -OH) .

Mechanism of Action

The mechanism of action of Mordant Yellow 10 involves its interaction with metal ions to form stable complexes. These complexes enhance the dye’s binding to various substrates, such as wool and silk, resulting in vibrant and long-lasting colors. The dye’s sulfonic acid groups play a crucial role in its binding affinity and stability .

Comparison with Similar Compounds

Chemical Structure and Classification

Compound CI Number Molecular Formula Key Functional Groups
Mordant Yellow 10 14010 C₁₃H₈N₂Na₂O₆S Sulfonated azo, salicylic acid
Mordant Yellow 3 14510 C₁₉H₁₄N₃NaO₃S Naphthol sulfonic acid
Acid Yellow 17 18965 C₁₆H₁₀N₂Na₂O₇S₂ Disulfonated azo
Acid Orange 10 16230 C₁₆H₁₀N₂Na₂O₇S₂ Monoazo, naphthalene sulfonic

Key Differences :

  • MY10 contains a salicylic acid moiety , enabling strong chelation with metal mordants like Fe²⁺ .
  • Mordant Yellow 3 lacks sulfonic groups but includes naphthol, reducing water solubility compared to MY10 .

Mordant Interactions and Color Outcomes

Table 1: Effect of Mordant Type on Color Properties

Mordant This compound Mordant Yellow 3 Acid Yellow 17
Alum (Al³⁺) Light yellow, high brightness Bright orange-yellow Lemon yellow (direct)
FeSO₄ Dark brown/grey Olive green Not applicable
CuSO₄ Bluish-green Dark brown Not applicable

Observations :

  • MY10 with Fe²⁺ produces darker shades due to strong coordination with its phenolic -OH group .
  • Alum enhances brightness but reduces color depth compared to Fe²⁺ .

Colorfastness and Stability

  • Wash Fastness: MY10 exhibits moderate-to-good wash fastness (Grade 3–4) when mordanted with Fe²⁺, outperforming natural flavonoid-based dyes (e.g., quercetin) that show poor affinity without mordants .
  • Lightfastness: MY10’s sulfonic groups improve UV resistance compared to non-sulfonated azo dyes like Acid Orange 10 .
  • Degradation Resistance : MY10 is more recalcitrant under aerobic conditions than Acid Orange 7, requiring sequential anaerobic-aerobic treatment for complete mineralization .

Environmental and Industrial Performance

Table 2: Degradation Efficiency Under Optimal Conditions

Dye Degradation Method Decolorization Rate Key Byproducts
This compound Anaerobic-aerobic bioreactor 91% 5-ASA, sulfanilic acid
Acid Orange 7 Heterogeneous photo-Fenton 85% 1,2-Naphthoquinone
Reactive Red 2 Activated carbon + sulfide 75% Benzidine derivatives

Key Findings :

  • MY10’s degradation requires bioaugmentation with SA-degrading bacteria for complete mineralization .
  • In photo-Fenton systems, MY10 degrades faster with goethite (α-FeOOH) than hematite or akaganeite, achieving 90% decolorization at pH 7 .
  • Compared to Acid Orange 7, MY10 shows higher adsorption on activated carbon due to its sulfonic groups .

Toxicity and Environmental Impact

  • Toxicity : MY10 inhibits Spirulina platensis growth at 100 mg/L, reducing chlorophyll content by 42% compared to control .
  • Mordant Pollution : Fe²⁺ mordants used with MY10 contribute to heavy metal pollution, whereas natural mordants (e.g., tannins) are less harmful but less effective .

Q & A

Basic Research Questions

Q. What are the key spectroscopic properties of Mordant Yellow 10, and how are they determined experimentally?

  • This compound exhibits a λmax at 324 nm in aqueous solutions, determined via UV-Vis spectroscopy under standardized conditions (e.g., pH 7, room temperature). Researchers should calibrate instruments using reference standards and account for solvent effects, as spectral shifts may occur in non-polar media. Measurements should be repeated in triplicate to ensure reproducibility .

Q. How do mordant concentrations influence the colorfastness of this compound in textile applications?

  • Experimental designs often test concentrations (e.g., 25%, 50%, 100%) using one-way ANOVA to compare colorfastness. A study found no significant differences in color change across concentrations (F(3,76)=0.49, p > 0.05), suggesting that factors like mordanting procedure (pre-, post-, concurrent) or heating time (10–20 min) may play larger roles . Researchers should prioritize these variables in follow-up studies.

Q. What methodologies are recommended for quantifying this compound in wastewater treatment studies?

  • High-performance liquid chromatography (HPLC) with UV detection at 324 nm is standard. For adsorption studies, Langmuir isotherm models are applied to analyze data, as demonstrated in decolorization experiments with fresh MnO₂ (R² > 0.99 for Acid Mordant Yellow GG) .

Advanced Research Questions

Q. How can redox mediators enhance the anaerobic degradation of this compound, and what methodological challenges arise?

  • Riboflavin and modified activated carbon (e.g., H₂-treated) act as redox mediators, accelerating azo bond reduction. Batch experiments show a 9-fold increase in reduction rates at pH 7 for this compound compared to controls. Challenges include maintaining anaerobic conditions and optimizing mediator-to-dye ratios. Kinetic studies should report first-order rate constants (k) and compare mediator efficiencies across pH gradients .

Q. What experimental approaches resolve contradictions in studies on mordant concentration effects?

  • Contradictory results (e.g., non-significant concentration effects vs. pH-dependent adsorption ) may stem from differing experimental contexts (textile vs. wastewater systems). Researchers should conduct sensitivity analyses, vary multiple parameters (pH, temperature, ionic strength), and employ multivariate regression to identify dominant factors.

Q. How does surface chemistry modification of adsorbents improve this compound removal efficiency?

  • Thermal treatment of activated carbon under H₂ flow increases its point of zero charge (pHpzc), enhancing electrostatic interactions with the anionic dye. Adsorption capacity can be quantified via Brunauer-Emmett-Teller (BET) surface area analysis and X-ray photoelectron spectroscopy (XPS) to track functional group changes .

Q. What are the limitations of using polyurethane foam (PUF) for extracting this compound from aqueous solutions?

  • PUF extraction efficiency depends on pH and ionic strength. For this compound, optimal recovery occurs at pH 2.0–2.5, with partition coefficients (Kd) up to 9,500. However, competing ions (e.g., sulfates) reduce selectivity, necessitating pre-treatment steps like ion-exchange chromatography .

Q. Methodological Guidance

Q. Designing a study on this compound’s photostability: What variables require control?

  • Control light source intensity (e.g., solar simulators), wavelength range (UV vs. visible), and exposure time. Monitor pH and dissolved oxygen, as these influence photodegradation pathways. Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts .

Q. How to validate the accuracy of adsorption isotherm models for this compound?

  • Fit experimental data to Langmuir and Freundlich models, comparing R² values and residual plots. For Langmuir, calculate maximum adsorption capacity (Qmax) and validate with equilibrium concentration (Ce) trials. Report confidence intervals for model parameters .

Q. What statistical methods are appropriate for analyzing dye degradation kinetics?

  • First-order kinetics are typical for azo dye reduction. Use nonlinear regression to estimate rate constants (k) and half-lives (t₁/₂). For comparative studies (e.g., mediator efficiency), apply Tukey’s HSD post-hoc tests after ANOVA to identify significant differences (α = 0.05) .

Properties

CAS No.

6054-99-5

Molecular Formula

C13H10N2NaO6S

Molecular Weight

345.28 g/mol

IUPAC Name

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C13H10N2O6S.Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;/h1-7,16H,(H,17,18)(H,19,20,21);

InChI Key

HWLCMAGFIWJSCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O.[Na]

Synonyms

2-Hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic Acid Disodium Salt;  2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt;  C.I. Mordant Yellow 10 Disodium salt;  Acid Chrome Yellow;  Acid Mordant Dark Yellow GG;  Acid Mordant Yellow 2G;  Acidic Mediu

Origin of Product

United States

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